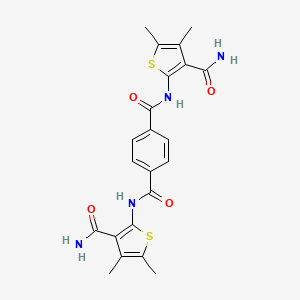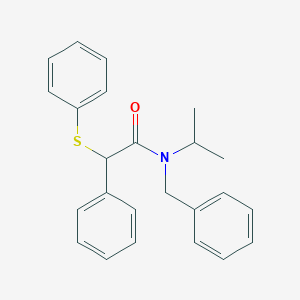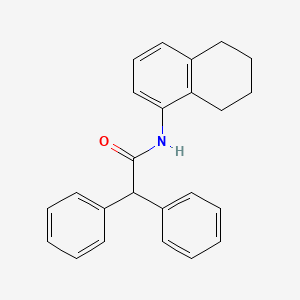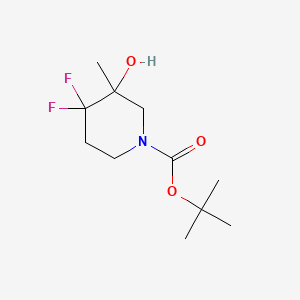
2-(methylsulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)pyrimidin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(methylsulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)pyrimidin-5-amine is a heterocyclic compound that contains both a pyrimidine ring and a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)pyrimidin-5-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting a β-dicarbonyl compound with guanidine or its derivatives.
Coupling of the Rings: The thiazole and pyrimidine rings are then coupled through a nucleophilic substitution reaction, where the amino group of the pyrimidine ring reacts with a suitable leaving group on the thiazole ring.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using methylthiol as the nucleophile.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(methylsulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)pyrimidin-5-amine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group on the pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-(methylsulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)pyrimidin-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.
Pharmaceuticals: It may serve as a lead compound for the development of new drugs.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 2-(methylsulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-(methylsulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)pyrimidin-4-amine: Similar structure but with a different substitution pattern on the pyrimidine ring.
2-(methylsulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)pyrimidin-6-amine: Similar structure but with a different substitution pattern on the pyrimidine ring.
2-(methylsulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)pyrimidin-5-ol: Similar structure but with a hydroxyl group instead of an amino group.
Uniqueness
2-(methylsulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)pyrimidin-5-amine is unique due to its specific substitution pattern and the presence of both a thiazole and pyrimidine ring. This unique structure allows it to interact with a variety of biological targets and makes it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C9H10N4S2 |
|---|---|
Peso molecular |
238.3 g/mol |
Nombre IUPAC |
5-methyl-N-(2-methylsulfanylpyrimidin-5-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H10N4S2/c1-6-3-10-9(15-6)13-7-4-11-8(14-2)12-5-7/h3-5H,1-2H3,(H,10,13) |
Clave InChI |
AKASRBHYGAEWTQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(S1)NC2=CN=C(N=C2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-3-{[4-(Piperidine-1-sulfonyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B12452456.png)

![4-(4-Chlorophenyl)-2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B12452470.png)
![5-Bromo-2-{[(3-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12452474.png)
![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-[(thiophen-2-ylacetyl)amino]benzamide](/img/structure/B12452475.png)



![4-(2'-Amino-4'-methyl-[4,5']bithiazolyl-2-ylamino)-benzenesulfonamide](/img/structure/B12452490.png)
![N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B12452505.png)
![2-hydroxy-N-{1-[(2-methylphenyl)carbamoyl]cyclohexyl}benzamide](/img/structure/B12452516.png)

![5-(4-chlorophenyl)-N-[3-(2-oxochromen-3-yl)phenyl]furan-2-carboxamide](/img/structure/B12452549.png)

